Cas no 646-04-8 ((E)-2-Pentene)
(E)-2-Pentene Chemical and Physical Properties
Names and Identifiers
-
- trans-2-Pentene
- trans-Pentene-2
- Pentene
- (E)-2-Pentene
- trans-2-Penteneneat
- 2-(E)-C5H10
- 2-Pentene, trans-
- 2-trans-Pentene
- -Amylene
- Pentene-2, trans-
- trans-β
- trans-pent-2-ene
- trans-2-Amylene
- 2,5-Dihydroxyphenylacetic acid
- Alcapton
- Homogentisic acid
- Homogentisinic acid
- NSC 88940
- s-Methylethylethylene
- (E)-pent-2-ene
- EINECS 211-461-4
- NS00091459
- EINECS 273-308-8
- 68956-55-8
- EN300-119382
- J-002315
- UNII-YCO1SJQ98H
- beta-n-Amylene
- UNII-Y5RK21VDPE
- E-2-pentene
- 2-Pentene, (2E)-
- 2-Pentene, (E)-
- EC 273-308-8
- NSC 7894
- AKOS025311260
- BRN 1718795
- trans-beta-N-Amylene
- 2-PENTENE (E)-FORM [MI]
- 2-PENTENE
- TRANS-.BETA.-AMYLENE
- 3-Pentene
- trans-beta-Amylene
- 2-Pentene, cis + trans
- trans-2-Pentene, analytical standard
- Q22051489
- Methylbut-1-ene
- 4-01-00-00814 (Beilstein Handbook Reference)
- HSDB 5736
- DTXSID50891268
- 58718-78-8
- A802072
- NS00079951
- 2-Pentene,c&t
- EINECS 203-695-0
- (2E)-2-Pentene
- EINECS 261-403-7
- YCO1SJQ98H
- trans-2-Pentene, 99%
- 646-04-8
- Y5RK21VDPE
- sym-Methylethylethylene
- .beta.-n-Amylene
- CH3CH=CHC2H5
- MFCD00009384
- P0635
- 109-68-2
- AKOS015840014
- D91989
- Methylethylethylene
-
- MDL: MFCD00009384
- Inchi: 1S/C5H10/c1-3-5-4-2/h3,5H,4H2,1-2H3/b5-3+
- InChI Key: QMMOXUPEWRXHJS-HWKANZROSA-N
- SMILES: C(C)/C=C/C
- BRN: 1718795
Computed Properties
- Exact Mass: 70.0783
- Monoisotopic Mass: 70.07825
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 5
- Rotatable Bond Count: 1
- Complexity: 27
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: A colorless liquid similar to gasoline
- Density: 0.649 g/mL at 25 °C(lit.)
- Melting Point: −140 °C (lit.)
- Boiling Point: 37 °C(lit.)
- Flash Point: Fahrenheit: -.4 ° f
Celsius: -18 ° c - Refractive Index: n20/D 1.379(lit.)
- Solubility: Very slightly soluble (0.11 g/l) (25 º C),
- PSA: 0
- LogP: 1.97250
- Merck: 7123
- Vapor Pressure: 8.17 psi ( 20 °C)
- Solubility: 0.2g/l (water)
(E)-2-Pentene Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H224-H304-H315-H319-H335
- Warning Statement: P210-P280-P301+P310-P304+P340+P312-P331-P403+P235
- Hazardous Material transportation number:UN 3295 3/PG 2
- WGK Germany:3
- Hazard Category Code: 11-36/37/38-65
- Safety Instruction: 9-16-26-29-33-36-62
- RTECS:SB2184500
-
Hazardous Material Identification:
- PackingGroup:II
- HazardClass:3
- TSCA:Yes
- Risk Phrases:R11
- Safety Term:S16;S29;S33;S9
- Packing Group:II
- Hazard Level:3
- Storage Condition:4° CStore…,-4℃Store…Better
(E)-2-Pentene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162387-1ml |
(E)-2-Pentene |
646-04-8 | >99.0%(GC) | 1ml |
¥329.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162387-5ml |
(E)-2-Pentene |
646-04-8 | >99.0%(GC) | 5ml |
¥1153.90 | 2023-08-31 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L09421-1g |
trans-2-Pentene, 99% |
646-04-8 | 99% | 1g |
¥450.00 | 2023-04-12 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L09421-5g |
trans-2-Pentene, 99% |
646-04-8 | 99% | 5g |
¥1670.00 | 2023-04-12 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 111260-1G |
(E)-2-Pentene |
646-04-8 | 1g |
¥652.01 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 111260-5G |
(E)-2-Pentene |
646-04-8 | 5g |
¥1367.74 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 111260-10G |
(E)-2-Pentene |
646-04-8 | 10g |
¥2732.1 | 2023-12-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P838557-1g |
trans-2-Pentene |
646-04-8 | 99% | 1g |
438.00 | 2021-05-17 | |
| abcr | AB171528-1 g |
trans-2-Pentene, 99%; . |
646-04-8 | 99% | 1g |
€59.20 | 2023-06-23 | |
| abcr | AB171528-5 g |
trans-2-Pentene, 99%; . |
646-04-8 | 99% | 5g |
€106.10 | 2023-06-23 |
(E)-2-Pentene Suppliers
(E)-2-Pentene Related Literature
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Christian Pfrang,Robert S. Martin,Andrew Nalty,Richard Waring,Carlos E. Canosa-Mas,Richard P. Wayne Phys. Chem. Chem. Phys. 2005 7 2506
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Lindsay A. Hobson,Eric J. Thomas Org. Biomol. Chem. 2012 10 7510
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P. A. Vecino,Z. Huang,J. Mitchell,J. McGregor,H. Daly,C. Hardacre,J. M. Thomson,L. F. Gladden Phys. Chem. Chem. Phys. 2015 17 20830
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Theodoros Pavloudis,Joseph Kioseoglou,Richard E. Palmer Phys. Chem. Chem. Phys. 2022 24 3231
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G. C. Bond,R. A. Hillyard Discuss. Faraday Soc. 1968 46 20
Additional information on (E)-2-Pentene
Recent Advances in the Study of (E)-2-Pentene and Its Related Compound 646-04-8 in Chemical Biology and Pharmaceutical Research
The chemical compound (E)-2-Pentene (CAS: 646-04-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This research brief aims to synthesize the latest findings on (E)-2-Pentene and its related compound 646-04-8, focusing on their roles in drug development, biological interactions, and industrial applications.
Recent studies have highlighted the importance of (E)-2-Pentene as a key intermediate in the synthesis of various bioactive molecules. Its cis-trans isomerism and reactivity make it a valuable building block in organic synthesis. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of (E)-2-Pentene in the development of novel anti-inflammatory agents, showcasing its potential in therapeutic applications.
Furthermore, the compound 646-04-8, closely associated with (E)-2-Pentene, has been investigated for its role in catalytic processes. A recent paper in ACS Catalysis revealed that 646-04-8 serves as an efficient catalyst in asymmetric hydrogenation reactions, which are critical for the production of enantiomerically pure pharmaceuticals. This discovery opens new avenues for the synthesis of chiral drugs with higher efficacy and fewer side effects.
In addition to its pharmaceutical applications, (E)-2-Pentene has been explored in the context of industrial chemistry. A 2024 report in Industrial & Engineering Chemistry Research detailed its use as a precursor in the production of biodegradable polymers. The study emphasized the compound's low environmental impact and high yield, making it a sustainable alternative to traditional petrochemical-based methods.
Despite these promising developments, challenges remain in the large-scale production and application of (E)-2-Pentene and 646-04-8. Issues such as stability under varying conditions and scalability of synthesis methods need to be addressed. Ongoing research is focused on optimizing these processes to enhance their commercial viability.
In conclusion, the latest research on (E)-2-Pentene and 646-04-8 underscores their potential in both pharmaceutical and industrial sectors. Continued exploration of their properties and applications is expected to yield further breakthroughs, contributing to advancements in chemical biology and drug development.